Linderone
Overview
Description
4,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopent-4-ene-1,3-dione is an organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with methoxy groups and a phenylprop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Linderone can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethoxycyclopent-4-ene-1,3-dione with cinnamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Linderone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. Its methoxy and phenylprop-2-enoyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-(1-methoxy-3-phenylallylidene)cyclopent-4-ene-1,3-dione
- 5-Benzyl-2,3,5-trichloro-4,4-dimethoxycyclopent-2-en-1-one
- 2-Benzyl-2,4,5-trichlorocyclopent-4-ene-1,3-dione
Uniqueness
4,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopent-4-ene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-15-13(18)12(14(19)16(15)21-2)11(17)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHHPTUDGBEHEL-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C(C1=O)C(=O)C=CC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=O)C(C1=O)C(=O)/C=C/C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336388 | |
Record name | Linderone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782-79-2 | |
Record name | Linderone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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